molecular formula C17H19NO4S B12635272 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate CAS No. 920804-67-7

4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B12635272
CAS No.: 920804-67-7
M. Wt: 333.4 g/mol
InChI Key: LJQUDCHGVIKONK-UHFFFAOYSA-N
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Description

4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of sulfonates. Sulfonates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an ethylglycyl group attached to a phenyl ring, which is further substituted with a 4-methylbenzene-1-sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction conditions often include the use of strong bases and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonate: A simpler sulfonate compound with similar chemical properties.

    N-Ethylglycine: A related compound with an ethylglycyl group but lacking the sulfonate moiety.

Uniqueness

4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate is unique due to its combination of an ethylglycyl group and a sulfonate group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

920804-67-7

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

[4-[2-(ethylamino)acetyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C17H19NO4S/c1-3-18-12-17(19)14-6-8-15(9-7-14)22-23(20,21)16-10-4-13(2)5-11-16/h4-11,18H,3,12H2,1-2H3

InChI Key

LJQUDCHGVIKONK-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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